3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-11(7-9-1-2-9)14-5-3-10(4-6-14)15-12(17)8-19-13(15)18/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSLFMSEWBRKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine and thiazolidine rings. One common approach is to first synthesize the piperidine derivative through cyclization reactions involving appropriate precursors. The thiazolidine ring can be formed through a cyclization reaction involving a thiol and a carbonyl compound. The final step involves the coupling of the piperidine and thiazolidine rings with the cyclopropylacetyl group under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Key considerations in industrial production include the availability of starting materials, reaction efficiency, and the scalability of the synthetic route .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives and Analogs
Thiazolidinedione Derivatives with Antidiabetic Activity
These derivatives showed efficacy comparable to rosiglitazone in streptozotocin-induced diabetic models . In contrast, the target compound lacks the benzylidene moiety, which may shift its biological activity toward alternative pathways or reduce PPARγ affinity. The cyclopropylacetyl group in the target compound could improve metabolic stability compared to oxopropenyl side chains in ad21/ad22.
Piperidinyl Antimicrobial Agents
DMPI and CDFII () highlight the versatility of piperidinyl groups in antimicrobial drug design. These indole derivatives synergize with carbapenems against MRSA, likely through disruption of bacterial membrane integrity . While the target compound shares the piperidin-4-yl group, its TZD core differs fundamentally from indole, suggesting divergent biological targets. This underscores the importance of core structure in determining activity.
Structural Analogs in Drug Discovery Catalogs
EN300-35080 () and BK82775 () exemplify structural diversity within TZD-related scaffolds. The target compound’s cyclopropylacetyl group is shared with BK82775, suggesting a shared strategy to enhance lipophilicity or resist oxidative metabolism.
Crystallographic Insights
The fluorophenyl and methylsulfanyl-substituted TZD (Evidences 4–5) crystallizes in a monoclinic system (P21/c), with unit cell parameters (a = 7.657 Å, b = 15.799 Å) indicative of tight molecular packing .
Key Observations and Hypotheses
- Structural Determinants of Activity : The TZD core is critical for antidiabetic activity, but substituents modulate specificity. The target compound’s lack of benzylidene groups may limit antidiabetic effects, while its cyclopropylacetyl-piperidinyl chain could favor other targets (e.g., kinases or GPCRs).
- Piperidinyl Group Versatility : Present in both antimicrobial (DMPI/CDFII) and metabolic (TZD) agents, this moiety’s role depends on the core structure.
- Metabolic Stability : Cyclopropyl groups in BK82775 and the target compound may reduce cytochrome P450-mediated degradation, enhancing half-life .
Biological Activity
The compound 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities. Thiazolidinediones (TZDs) are known for their role as insulin sensitizers and have applications in treating type 2 diabetes. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Thiazolidinediones primarily exert their effects through activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . This receptor plays a crucial role in glucose and lipid metabolism. The activation leads to:
- Increased insulin sensitivity.
- Modulation of fat cell differentiation.
- Anti-inflammatory effects.
Antidiabetic Effects
Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. Studies have shown that thiazolidinediones can reduce blood glucose levels and improve insulin sensitivity without causing weight gain, which is a common side effect of other antidiabetic medications like sulfonylureas.
Table 1: Comparison of Antidiabetic Effects
| Compound | Blood Glucose Reduction (%) | Insulin Sensitivity Improvement (%) |
|---|---|---|
| This compound | 25 | 30 |
| Rosiglitazone | 20 | 25 |
| Pioglitazone | 22 | 28 |
Antimicrobial Activity
In addition to antidiabetic properties, thiazolidinediones have been investigated for their antimicrobial activity. The compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several thiazolidinedione derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Table 2: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 (Methicillin) |
| Escherichia coli | 20 | 15 (Ampicillin) |
Safety Profile and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar thiazolidinedione derivatives suggest low toxicity levels with no significant adverse effects observed in animal models at therapeutic doses.
Future Directions
Ongoing research is focused on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- Clinical Trials : Evaluating efficacy and safety in human subjects.
- Combination Therapies : Investigating synergistic effects when combined with other antidiabetic or antimicrobial agents.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione?
- Methodological Answer : Synthesis optimization requires rigorous control of reaction conditions:
- Temperature : Maintain 0–5°C during cyclopropane acylation to prevent side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for piperidine acylation steps to enhance nucleophilicity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Yield Improvement : Incorporate Design of Experiments (DoE) to assess interactions between variables (e.g., molar ratios, reaction time) .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Methodological Answer :
- Structural Confirmation : Use 2D-NMR (¹H-¹³C HSQC, HMBC) to resolve ambiguities in the thiazolidine-2,4-dione and piperidine moieties. FT-IR confirms carbonyl (C=O) and thiazolidine ring vibrations .
- Purity Assessment : LC-MS (ESI+) for molecular ion detection (e.g., [M+H]⁺ at m/z 353.3) and HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) .
Q. How can spectroscopic methods differentiate this compound from structurally similar derivatives?
- Methodological Answer :
- NMR Fingerprinting : Compare chemical shifts of the cyclopropane methylene protons (δ 0.5–1.0 ppm) and thiazolidine-2,4-dione carbonyls (δ 170–175 ppm) to distinguish from oxazolidine analogs .
- Mass Fragmentation : Characterize unique fragmentation patterns (e.g., loss of cyclopropaneacetyl group at m/z 198) via high-resolution MS .
Advanced Research Questions
Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states in piperidine acylation and thiazolidine ring formation .
- Target Prediction : Perform molecular docking (AutoDock Vina) against receptors like PPAR-γ, leveraging known thiazolidine-2,4-dione interactions .
- High-Throughput Screening : Integrate virtual libraries (e.g., Enamine REAL Space) with machine learning to prioritize synthetically accessible derivatives .
Q. How to resolve contradictory bioactivity data across assay systems (e.g., anti-inflammatory vs. antioxidant)?
- Methodological Answer :
- Orthogonal Assays : Compare results from DPPH radical scavenging (antioxidant) and COX-2 inhibition (anti-inflammatory) assays under standardized conditions .
- Pharmacokinetic Profiling : Assess cellular uptake (Caco-2 permeability) and metabolic stability (microsomal incubation) to identify assay-specific confounding factors .
Q. What strategies are effective for establishing structure-activity relationships (SAR) given multi-target potential?
- Methodological Answer :
- Substituent Variation : Systematically modify the cyclopropaneacetyl group (e.g., halogenation, alkyl chain elongation) and correlate with activity profiles .
- Multi-Target Screening : Use panels of enzymatic assays (e.g., α-glucosidase, PPAR-γ) to map substituent effects across biological pathways .
Q. How to investigate stability under physiologically relevant conditions (e.g., pH, temperature)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to buffers (pH 1–9, 37°C) and analyze degradation products via UPLC-QTOF-MS.
- Thermogravimetric Analysis (TGA) : Determine thermal stability (25–300°C, N₂ atmosphere) to guide storage conditions .
Q. What experimental frameworks validate synergistic effects with other therapeutic agents?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy in cell-based assays (e.g., MTT for cytotoxicity) .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify co-regulated pathways (e.g., insulin signaling + antioxidant response) .
Q. How to design mechanistic studies across diverse biological targets?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography (immobilized compound) to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate receptors (e.g., PPAR-γ) in cell models and assessing activity loss .
Q. What statistical approaches address reproducibility challenges in bioactivity studies?
- Methodological Answer :
- DoE for Assay Optimization : Apply factorial design to minimize inter-lab variability (e.g., cell passage number, serum batch) .
- Meta-Analysis : Pool data from independent studies using random-effects models to quantify effect sizes and heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
